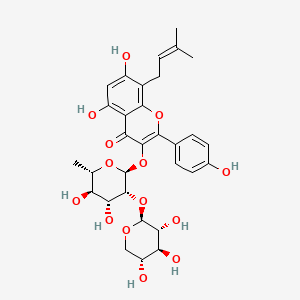

Ikarisoside F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Studies directly detailing the synthesis of Ikarisoside F are scarce. However, research on related compounds emphasizes the importance of synthesizing natural product analogs to investigate their medicinal potential. For example, the synthesis of complex RNA molecules and nucleoside analogs showcases the methodologies that could be applied to Ikarisoside F for understanding its structure-function relationship and enhancing its therapeutic profile (Ogilvie et al., 1988).

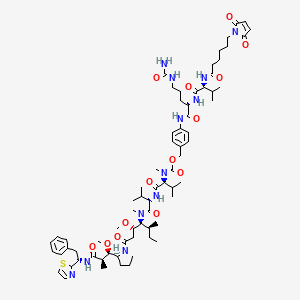

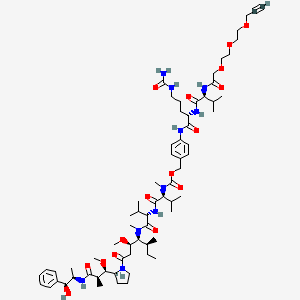

Molecular Structure Analysis

The molecular structure of Ikarisoside F and related compounds has been elucidated using advanced spectroscopic techniques. For instance, the complete assignment of proton and carbon NMR spectra for Ikarisoside A and epimedoside C was achieved through one- and two-dimensional NMR techniques, including COSY and HMBC spectroscopy (Li et al., 1998). These methodologies are crucial for understanding the molecular structure of Ikarisoside F and its biological functions.

Chemical Reactions and Properties

While specific studies on the chemical reactions and properties of Ikarisoside F are not found, related research provides insights into the chemical nature of similar compounds. For example, studies on ferrocene-modified pyrimidine nucleosides discuss syntheses, crystal structures, and electrochemical properties, offering a glimpse into how modifications can impact the chemical properties of nucleoside analogs (Song et al., 2006).

Physical Properties Analysis

The physical properties of Ikarisoside F, such as solubility, melting point, and stability, are essential for its formulation and therapeutic application. While direct studies are not available, the LC-MS/MS method developed for the quantification of Ikarisoside A in rat plasma highlights the importance of understanding the pharmacokinetics and stability of these compounds (Cong et al., 2018).

Chemical Properties Analysis

Investigations into the chemical properties of Ikarisoside F, such as reactivity, chemical stability, and interaction with biomolecules, are crucial for elucidating its mechanism of action. Although direct information on Ikarisoside F is limited, the study of Ikarisoside A's inhibitory effects on inducible nitric oxide synthase and osteoclastogenic differentiation provides insight into the chemical interactions at a molecular level that contribute to its biological activities (Choi et al., 2008), (Choi et al., 2010).

Scientific Research Applications

Anti-inflammatory Properties : Ikarisoside A, a compound related to Ikarisoside F, has been studied for its anti-inflammatory properties. It was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in macrophages, suggesting potential as an anti-inflammatory agent (Choi et al., 2008).

Inhibition of Catecholamine Secretion : Research on Ikarisoside A revealed its ability to inhibit acetylcholine-induced catecholamine secretion in bovine adrenal medullary cells. This suggests its potential application in controlling neurotransmitter release (Li et al., 2015).

Effects on Osteoclastogenic Differentiation : Another study on Ikarisoside A showed that it inhibits osteoclastogenesis, which is crucial for bone health. This finding indicates a potential application in treating diseases involving abnormal bone lysis, such as osteoporosis (Choi et al., 2010).

Pharmacokinetics : A study focused on developing a method for quantifying Ikarisoside A in rat plasma, which is essential for understanding its pharmacokinetics and medicinal potential (Cong et al., 2018).

Identification in Epimedium Species : Ikarisosides, including Ikarisoside F, were identified in Epimedium species, indicating the source of these compounds and their potential medicinal applications (Fukai & Nomura, 1988).

Mechanism of Action

- Ikarisoside F is a natural flavonol glycoside derived from plants of the genus Epimedium. These plants have been used in Traditional Chinese Medicine as tonics, antirheumatics, and aphrodisiacs .

- Specifically, Ikarisoside F inhibits the secretion of catecholamines induced by acetylcholine, which is a physiological secretagogue and an agonist of nicotinic acetylcholine receptors .

- Overall, Ikarisoside F’s mode of action involves blocking nicotinic acetylcholine receptor-ion channels, leading to reduced catecholamine secretion and synthesis .

- Downstream effects involve decreased catecholamine release, impacting stress responses and sympathetic nervous system activity .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3/t13-,19+,21-,22-,24+,25+,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQZXMZNLGRL-NPFMWIEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ikarisoside F | |

Q & A

Q1: What is known about the potential benefits of Icariside F on bone health?

A1: While the provided research articles do not directly investigate the effects of Icariside F in isolation, one study explores the effects of a flavonoid fraction extracted from Herba Epimedii which includes Icariside F as one of its eight flavonoid glycoside components. This study demonstrated that the flavonoid fraction, administered to ovariectomized rats, exhibited positive effects on bone metabolism. Specifically, the fraction increased bone strength and improved trabecular bone mineral density, suggesting a potential role in mitigating bone loss associated with osteoporosis. Further research focusing specifically on Icariside F is needed to confirm its individual contribution to these observed effects.

Q2: What other flavonoids are found alongside Icariside F in the aerial parts of Epimedium brevicornum?

A2: A study on the chemical constituents of Epimedium brevicornum identified six flavonoids, including Icariside F. The other five flavonoids isolated were:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)

![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)